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molecular formula C12H12N2O4S B8279838 1-methyl-4-(phenylsulfonamido)-1H-pyrrole-2-carboxylic acid

1-methyl-4-(phenylsulfonamido)-1H-pyrrole-2-carboxylic acid

Cat. No. B8279838
M. Wt: 280.30 g/mol
InChI Key: SMIGQVHUEGCKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440954B2

Procedure details

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid (Int. 15) (350 mg, 2.057 mmol) was dissolved in aqueous 1M sodium carbonate (15 ml, 15.00 mmol); 10% Pd/C (219 mg) was added, and the mixture was hydrogenated in a Parr apparatus at 40 psi for 2 hours. The catalyst was filtered off maintaining the mixture under nitrogen flow and the filtrate was collected in a cooled flask (ice bath). THF (20 ml) and benzenesulfonyl chloride (0.318 ml, 2.469 mmol) were added to the cooled solution and the resulting mixture was stirred at 0° C. for 0.5 hours and then at RT for 1 hour. The reaction mixture was extracted with Et2O and the organic layer was discarded. The aqueous layer was cautiously acidified by addition of solid KHSO4 to pH=3 and extracted twice with DCM. The combined organic layers were dried over Na2SO4 and the solvent was removed under vacuum to afford 1-methyl-4-(phenylsulfonamido)-1H-pyrrole-2-carboxylic acid (Int. 16) (540 mg, 1.927 mmol, MS/ESI+280.9 [MH]+), which was used without purification.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
219 mg
Type
catalyst
Reaction Step Two
Quantity
0.318 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-])=O)[CH:4]=[C:3]1[C:10]([OH:12])=[O:11].C(=O)([O-])[O-].[Na+].[Na+].[C:19]1([S:25](Cl)(=[O:27])=[O:26])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>[Pd].C1COCC1>[CH3:1][N:2]1[CH:6]=[C:5]([NH:7][S:25]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)(=[O:27])=[O:26])[CH:4]=[C:3]1[C:10]([OH:12])=[O:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
CN1C(=CC(=C1)[N+](=O)[O-])C(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
219 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0.318 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 0° C. for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the mixture under nitrogen flow
CUSTOM
Type
CUSTOM
Details
the filtrate was collected in a cooled flask (ice bath)
WAIT
Type
WAIT
Details
at RT for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with Et2O
ADDITION
Type
ADDITION
Details
The aqueous layer was cautiously acidified by addition of solid KHSO4 to pH=3
EXTRACTION
Type
EXTRACTION
Details
extracted twice with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C(=CC(=C1)NS(=O)(=O)C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.927 mmol
AMOUNT: MASS 540 mg
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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